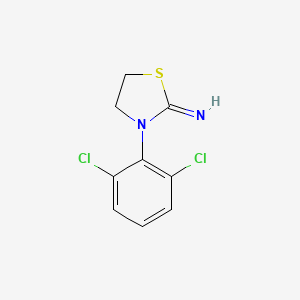
3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-imine is a heterocyclic compound that contains a thiazolidine ring fused with an imine group and substituted with a 2,6-dichlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-imine typically involves the reaction of 2,6-dichloroaniline with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then cyclizes to form the thiazolidine ring. The reaction conditions often include the use of hydrochloric acid as a catalyst and heating the reaction mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential use as a pharmaceutical agent due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-imine involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to biological effects. The exact pathways and targets may vary depending on the specific application and biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-one: Similar structure but with a carbonyl group instead of an imine.
2,6-Dichlorophenyl-thiourea: Contains a thiourea group instead of a thiazolidine ring.
2,6-Dichlorophenyl-isothiocyanate: An intermediate in the synthesis of the target compound.
Uniqueness
3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-imine is unique due to its specific combination of a thiazolidine ring with an imine group and a 2,6-dichlorophenyl substitution. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C9H8Cl2N2S |
|---|---|
Poids moléculaire |
247.14 g/mol |
Nom IUPAC |
3-(2,6-dichlorophenyl)-1,3-thiazolidin-2-imine |
InChI |
InChI=1S/C9H8Cl2N2S/c10-6-2-1-3-7(11)8(6)13-4-5-14-9(13)12/h1-3,12H,4-5H2 |
Clé InChI |
QVZNSGHGWUASMS-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=N)N1C2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


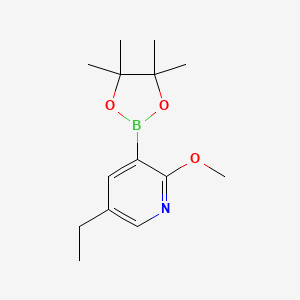
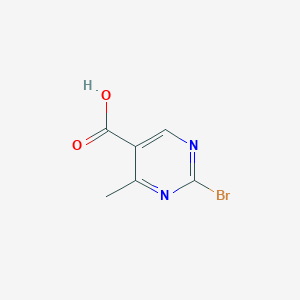

![1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13914970.png)
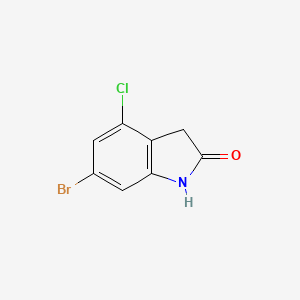
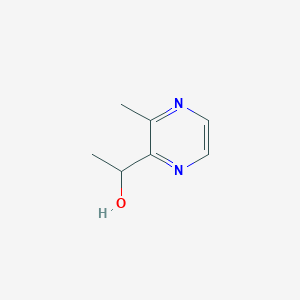
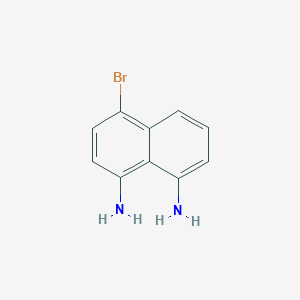
![(5R)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B13914995.png)
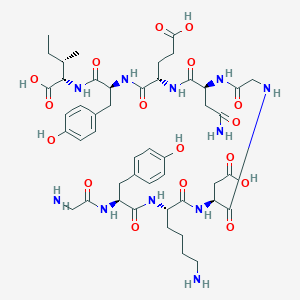
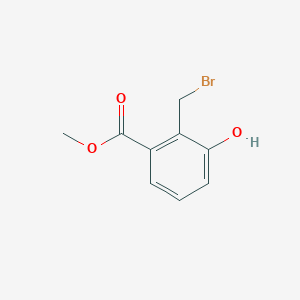
![2-[[3,12-Dihydroxy-4,4,7,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13915013.png)
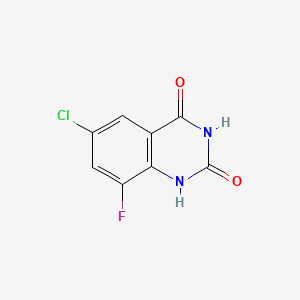
![(1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B13915032.png)

